molecular formula C8H8N4O B8624762 1-(1-Methyl-1H-imidazol-4-yl)-1H-pyrazole-4-carbaldehyde

1-(1-Methyl-1H-imidazol-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B8624762
M. Wt: 176.18 g/mol
InChI Key: IQUSSGUFGHSTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-1H-imidazol-4-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

1-(1-methylimidazol-4-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C8H8N4O/c1-11-4-8(9-6-11)12-3-7(5-13)2-10-12/h2-6H,1H3

InChI Key

IQUSSGUFGHSTJV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)N2C=C(C=N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an oven-dried flask, combine 4-bromo-1-methyl-1H-imidazole (0.200 g, 1.24 mmol), copper (I) iodide (0.022 g, 0.113 mmol), N,N-dimethylglycine (0.023 g, 0.226 mmol), and potassium carbonate (0.312 g, 2.26 mmol). Purge with nitrogen 3 times. Add 1-H-pyrazole-4-carboxaldehyde (0.109 g, 1.13 mmol), and DMSO (1.7 mL). Heat to 110° C. for 48 hr. Cool to ambient temperature and partition between ethyl acetate and water. Separate organic layer and extract aqueous layer twice with ethyl acetate. Dry combined organic layers (magnesium sulfate), filter and concentrate. Add copper (I) iodide (0.022 g, 0.113 mmol), N,N-dimethylglycine (0.023 g, 0.226 mmol), potassium carbonate (0.312 g, 2.26 mmol), and DMSO (1.7 mL). Purge with nitrogen 3 times. Heat to 110° C. for 18 hr. Cool to ambient temperature and partition between ethyl acetate and water. Separate organic layer and extract aqueous layer twice with ethyl acetate. Dry combined organic layers (magnesium sulfate), filter, concentrate, and purify (silica gel chromatography, eluting with 50:50 to 100:0 ethyl acetate:hexanes) to give the title preparation (39 mg, 20%). GC-MS: m/z=176 [M+].
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step Two
Quantity
0.023 g
Type
reactant
Reaction Step Three
Quantity
0.312 g
Type
reactant
Reaction Step Four
Quantity
0.109 g
Type
reactant
Reaction Step Five
Quantity
0.023 g
Type
reactant
Reaction Step Six
Quantity
0.312 g
Type
reactant
Reaction Step Seven
Name
copper (I) iodide
Quantity
0.022 g
Type
catalyst
Reaction Step Eight
Name
copper (I) iodide
Quantity
0.022 g
Type
catalyst
Reaction Step Nine
Name
Quantity
1.7 mL
Type
solvent
Reaction Step Ten

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